molecular formula C54H79N13O16 B009001 H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H CAS No. 100900-31-0

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H

Cat. No. B009001
M. Wt: 1166.3 g/mol
InChI Key: FAFUZSFXBUJCQQ-NEXXZXDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, also known as DRVIP, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. DRVIP is a neuropeptide that is derived from the pituitary gland and has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is not fully understood, but it is believed to act on specific receptors in the brain and immune system. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to bind to the G protein-coupled receptor, GPR37, which is highly expressed in the brain. It is also believed to interact with the immune system by binding to Toll-like receptor 4 (TLR4).

Biochemical And Physiological Effects

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have a wide range of biochemical and physiological effects. In the brain, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to enhance learning and memory, protect against neurotoxicity, and regulate the release of neurotransmitters. In the immune system, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to modulate the immune response and reduce inflammation. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has also been found to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has several advantages for lab experiments, including its relatively small size, stability, and ease of synthesis. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is also limited by its cost and availability, as well as the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various diseases, and development of more efficient synthesis methods. Additionally, research on the use of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H as a potential cognitive enhancer and anti-cancer agent is also warranted.
In conclusion, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is a neuropeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its biochemical and physiological effects, as well as its mechanism of action, are still being investigated. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has shown promising results in several areas of research and is a promising candidate for further study.

Synthesis Methods

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while LPPS involves the use of a liquid-phase reaction to synthesize the peptide.

Scientific Research Applications

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have neuroprotective effects and can enhance learning and memory. In immunology, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been shown to modulate the immune system and reduce inflammation. In cancer research, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to inhibit tumor growth and induce apoptosis in cancer cells.

properties

CAS RN

100900-31-0

Product Name

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H

Molecular Formula

C54H79N13O16

Molecular Weight

1166.3 g/mol

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C50H71N13O12.2C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;2*1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);2*1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;;/m0../s1

InChI Key

FAFUZSFXBUJCQQ-NEXXZXDHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O

sequence

DRVYIHPF

Origin of Product

United States

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